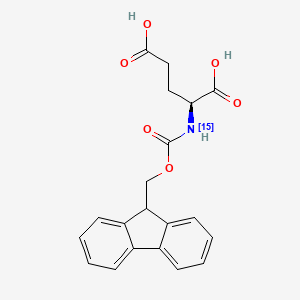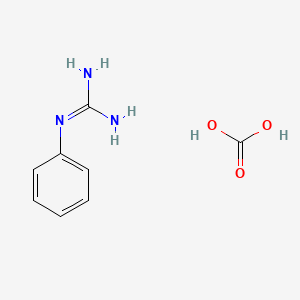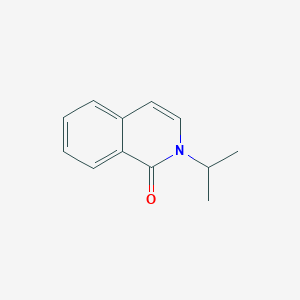
2-异丙基异喹啉-1(2H)-酮
描述
科学研究应用
光环加成和化学合成
2-异丙基异喹啉-1(2H)-酮作为异喹啉-1(2H)-酮的衍生物,已被探索用于光环加成反应和化学合成。Al-Jalal等人(1996)和(1998)证明了异喹啉-1(2H)-酮与电子亏缺的乙烯发生特异位置选择性和高立体选择性的光环加成反应,形成N-乙烯基异吲哚酮。这个反应突显了它在合成复杂有机化合物中的潜力 (Al-Jalal, Drew, & Gilbert, 1996); (Al-Jalal, Covell, & Gilbert, 1998)。
环化过程
Zheng和Alper(2008)描述了一种通过钯催化环化合成各种取代的异喹啉-1(2H)-酮的方法,可能涉及羰基化-脱羧化过程。这种方法展示了异喹啉-1(2H)-酮衍生物在复杂有机合成中的实用性 (Zheng & Alper, 2008)。
抗癌化合物合成
Konovalenko等人(2020)开发了一种合成具有潜在抗癌性能的新型异喹啉-1(2H)-酮的方法。他们的研究为利用2-异丙基异喹啉-1(2H)-酮衍生物开发新的抗癌药物打开了可能性 (Konovalenko et al., 2020)。
异喹啉酮合成
Hua(2021)对异喹啉酮合成的进展进行了全面回顾,强调了异喹啉-1(2H)-酮在药物化学领域的重要性。这篇综述突显了异喹啉酮衍生物的多样生物和生理活性,其中可能包括2-异丙基异喹啉-1(2H)-酮 (Hua, 2021)。
属性
IUPAC Name |
2-propan-2-ylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)13-8-7-10-5-3-4-6-11(10)12(13)14/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAKYORQSQTACM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560272 | |
| Record name | 2-(Propan-2-yl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101712-97-4 | |
| Record name | 2-(Propan-2-yl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




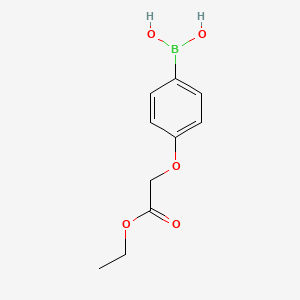

![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)



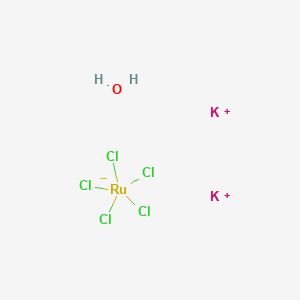
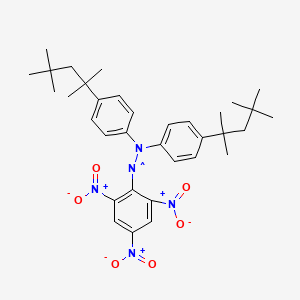

![N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine](/img/structure/B1591442.png)
